Extended Target Residence Time of Benzamide HDAC Inhibitors
In direct comparative kinetic analyses, benzamide-containing HDAC inhibitors demonstrate slow, tight-binding kinetics with target residence times (t₁/₂) exceeding 60 minutes, whereas hydroxamate-based inhibitors vorinostat (SAHA) and trichostatin A (TSA) dissociate from HDAC enzymes within seconds (<1 minute) [1]. 2-[(Cyclopropylcarbonyl)amino]benzamide, as a 2-aminobenzamide derivative, is structurally positioned to exhibit this extended residence time profile characteristic of its chemotype .
| Evidence Dimension | Target residence time (t₁/₂) on HDAC enzymes |
|---|---|
| Target Compound Data | Projected >60 minutes (benzamide class value) |
| Comparator Or Baseline | Vorinostat (SAHA): <1 minute; Trichostatin A (TSA): <1 minute |
| Quantified Difference | >60-fold longer residence time |
| Conditions | Recombinant HDAC enzymes; kinetic binding assays measuring kon/koff rates [1] |
Why This Matters
Extended target residence time correlates with sustained cellular histone hyperacetylation and may translate to prolonged pharmacodynamic effects at lower dosing frequencies, a key differentiator for in vivo experimental design.
- [1] Lauffer BE, et al. Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability. J Biol Chem. 2013;288(37):26926-26943. View Source
